Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]-
Brand Name: Vulcanchem
CAS No.: 52870-43-6
VCID: VC4104793
InChI: InChI=1S/C15H16N2/c1-12(2)16-14-8-10-15(11-9-14)17-13-6-4-3-5-7-13/h3-12H,1-2H3
SMILES: CC(C)N=C1C=CC(=NC2=CC=CC=C2)C=C1
Molecular Formula: C15H16N2
Molecular Weight: 224.3 g/mol

Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]-

CAS No.: 52870-43-6

Cat. No.: VC4104793

Molecular Formula: C15H16N2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- - 52870-43-6

Specification

CAS No. 52870-43-6
Molecular Formula C15H16N2
Molecular Weight 224.3 g/mol
IUPAC Name 1-N-phenyl-4-N-propan-2-ylcyclohexa-2,5-diene-1,4-diimine
Standard InChI InChI=1S/C15H16N2/c1-12(2)16-14-8-10-15(11-9-14)17-13-6-4-3-5-7-13/h3-12H,1-2H3
Standard InChI Key CMLIIAXXSZLMPO-UHFFFAOYSA-N
SMILES CC(C)N=C1C=CC(=NC2=CC=CC=C2)C=C1
Canonical SMILES CC(C)N=C1C=CC(=NC2=CC=CC=C2)C=C1

Introduction

Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- is an organic compound with the molecular formula C18H22N2. It is a white to pale yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dimethylformamide. This compound is stable in air but gradually fades when exposed to sunlight.

Synthesis Methods

The synthesis of Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- typically involves multiple steps. One common method starts with quinone as the raw material, which undergoes an amidation reaction to yield the desired product.

Chemical Reactions and Applications

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form quinone derivatives, reduced to form amine derivatives, and undergo electrophilic substitution reactions where the imino group is replaced by other functional groups.

Chemical Reactions

  • Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

  • Reduction: It can be reduced using reducing agents like sodium borohydride.

  • Substitution: Electrophilic substitution reactions can replace the imino group with other functional groups.

Applications

  • Chemistry: It is used as an electrophilic reagent, dehydrating agent, and catalyst in organic synthesis.

  • Biology: It is studied for its potential biological activities and interactions with biomolecules.

  • Medicine: Research explores its potential therapeutic applications, including its role in drug development.

  • Industry: It is used in the synthesis of organic materials and as an intermediate in the production of various chemicals.

Biological Activities

While specific biological activities of Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- are not extensively documented in reliable sources, benzenamine derivatives generally exhibit antioxidant, antimicrobial, and cytotoxic effects against cancer cell lines.

Comparison with Similar Compounds

This compound can be compared with similar structures such as N-(1,3-dimethylbutyl)-N’-phenyl-p-quinonediimine and N-isopropylaniline. These compounds have similar structures but with different substituents, leading to variations in reactivity and applications.

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